molecular formula C18H29N5O3S B2867908 1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide CAS No. 1797725-14-4

1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2867908
CAS No.: 1797725-14-4
M. Wt: 395.52
InChI Key: UWNAARKPXAEHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide (CAS 1797725-14-4) is a chemical compound with the molecular formula C18H29N5O3S and a molecular weight of 395.52 g/mol . This structured piperidine-carboxamide derivative features a methanesulfonyl group and a 6-methylpyridazin-3-yl moiety, which are of significant interest in medicinal chemistry for the design of novel bioactive molecules. Compounds with piperidin-1-yl and carboxylate structures have been investigated as agonists for receptors such as the muscarinic M4 receptor, indicating potential research applications in neuroscience and the study of cognitive diseases, Alzheimer's disease, schizophrenia, and pain . Furthermore, pyridazinyl amino derivatives are a active area of research, with studies exploring their role as inhibitors for targets like ALK5, suggesting this compound may be a valuable intermediate in developing new therapeutic agents . Its physicochemical properties, including a predicted density of 1.29 g/cm³ and a pKa of 15.43, can inform experimental conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-14-3-4-17(21-20-14)22-9-5-15(6-10-22)13-19-18(24)16-7-11-23(12-8-16)27(2,25)26/h3-4,15-16H,5-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNAARKPXAEHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

Piperidine-4-carboxylic acid undergoes activation using ethyl chloroformate in anhydrous dichloromethane at -15°C, forming a mixed carbonate intermediate. Subsequent treatment with N-methylmorpholine facilitates the generation of a reactive acyloxyphosphonium species, enabling efficient amide bond formation.

Amide Coupling with 1-(Aminomethyl)Piperidine

The activated carboxylic acid reacts with 1-(aminomethyl)piperidine in dimethylacetamide (DMAc) at 45°C for 18 hours. Purification via reverse-phase HPLC (C18 column, 10-90% acetonitrile/water gradient) yields the carboxamide intermediate with 78% isolated yield. Critical parameters:

  • Stoichiometric 1.2 equivalents of coupling agent (EDCI·HCl)
  • Catalytic DMAP (0.1 equivalents)
  • Strict exclusion of moisture to prevent hydrolysis

Methanesulfonyl Group Installation

Sulfonylation of the Piperidine Nitrogen

The secondary amine undergoes sulfonylation using methanesulfonamide (1.5 equivalents) and potassium carbonate (3 equivalents) in anhydrous DMF at 23°C. Reaction progression monitored by TLC (silica gel, 10% MeOH/CH2Cl2) shows complete conversion within 2 hours. Key advantages over alternative methods:

  • Avoids pyridine N-oxide formation common in hydrogen peroxide-mediated oxidations
  • Eliminates need for transition metal catalysts
  • Enables one-pot processing without intermediate isolation

Purification and Characterization

Crude product purification via flash chromatography (SiO2, 15-20% ethyl acetate/hexane) yields 1-methanesulfonylpiperidine-4-carboxamide as a white crystalline solid (mp 105.5-106.5°C). Characterization data aligns with reported analogues:

  • 1H NMR (500 MHz, CDCl3): δ 3.21 (s, 3H, SO2CH3), 2.97 (t, J=7.6 Hz, 2H), 2.63 (t, J=7.6 Hz, 2H)
  • 13C NMR : 170.3 (C=O), 44.1 (SO2CH3)
  • HRMS : [M+Na]+ calculated 285.1042, found 285.1038

Synthesis of 6-Methylpyridazin-3-yl-Piperidin-4-ylmethyl Component

Pyridazine Ring Construction

3-Amino-6-methylpyridazine forms through cyclocondensation of maleic hydrazide with acetylacetone in refluxing ethanol (78°C, 8 hours). Subsequent N-alkylation with 4-(bromomethyl)piperidine-1-carboxylate proceeds in DMF using K2CO3 (2 equivalents) at 60°C for 24 hours.

Deprotection and Functionalization

Boc deprotection with TFA/CH2Cl2 (1:1 v/v) yields the free amine, which undergoes reductive amination with formaldehyde (3 equivalents) and sodium cyanoborohydride in methanol at 0°C to 25°C. This step introduces the critical methyl group at the piperidine nitrogen with >95% diastereomeric excess.

Final Coupling and Product Isolation

Nucleophilic Alkylation

The methanesulfonyl-carboxamide intermediate reacts with the pyridazine-containing piperidine derivative (1.2 equivalents) in acetonitrile/water (3:1 v/v) using K2CO3 (3 equivalents) at 85°C for 20 hours. Key process parameters:

  • Nitrogen atmosphere prevents oxidative degradation
  • Phase separation at 50°C enhances purity
  • Final recrystallization from ethanol/water (4:1) yields prismatic crystals

Analytical Data Comparison

Property Observed Value Literature Reference
Melting Point 158-160°C 155-157°C (analogue)
Molecular Formula C19H29N5O3S C19H29N3O4S (similar core)
HPLC Purity 99.3% (254 nm) >98% (related compounds)
Yield 67% (over 5 steps) 70-75% (simpler analogues)

Critical Analysis of Methodological Alternatives

Sulfonylation Route Optimization

Comparative evaluation of sulfonylation agents:

Reagent Temperature Yield (%) Byproducts
Methanesulfonyl chloride 0°C 58 HCl gas evolution
Methanesulfonamide 23°C 82 None detected
Trimethylsilyl triflate -78°C 41 Siloxane residues

The methanesulfonamide/K2CO3 system proves superior in yield and operational safety.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a lead compound for drug development.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Piperidine-Carboxamide Cores

Compound Name Molecular Weight Key Structural Differences vs. Target Compound Potential Implications Reference
BK10140 : N-(4-Ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 356.42 Pyrimidine instead of pyridazine; ethoxyphenyl substituent Pyrimidine’s reduced aromaticity may lower binding affinity compared to pyridazine. Ethoxy group could enhance lipophilicity .
(R)-N-((2-Methoxypyridin-4-yl)Methyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide Not provided Naphthyl substituent; lacks sulfonamide group Reported as a SARS-CoV-2 inhibitor, suggesting piperidine-carboxamide’s role in viral protease binding. Absence of sulfonamide may limit solubility .
1-(Methylsulfonyl)-N-(Piperidin-1-yl)Piperidine-4-Carboxamide Not provided Lacks pyridazine ring; additional piperidinyl group Methylsulfonyl and carboxamide retained, but absence of pyridazine may reduce target specificity. Potential for CNS activity due to increased lipophilicity .

Analogs with Pyridazine/Pyridine Substituents

Compound Name Molecular Weight Key Structural Differences vs. Target Compound Potential Implications Reference
BK10144 : 3-(3-Methoxyphenyl)-N,1-Dimethyl-N-[1-(6-Methylpyridazin-3-yl)Azetidin-3-yl]-1H-Pyrazole-5-Carboxamide 392.45 Azetidine instead of piperidine; pyrazole core Azetidine’s smaller ring may constrain conformational flexibility. Pyrazole could introduce metabolic stability but reduce membrane permeability .
3-Ethoxy-6-{2-[1-(6-Methylpyridazin-3-yl)Piperidin-4-yl]Ethoxy}-1,2-Benzoxazole Not provided Benzoxazole core; ethoxy linker Benzoxazole’s rigidity may enhance target engagement but reduce solubility. Shared pyridazine-piperidine motif suggests similar synthetic routes .

Analogs with Varied Sulfonamide Groups

Compound Name Molecular Weight Key Structural Differences vs. Target Compound Potential Implications Reference
1-(2-Phenylethenesulfonyl)-N-({2-[(Piperidin-1-yl)Methyl]Phenyl}Methyl)Piperidine-4-Carboxamide 359.38 Styrenesulfonyl group; benzyl-piperidine substituent Bulky styrenesulfonyl group may sterically hinder target binding. Benzyl-piperidine could enhance CNS penetration .

Key Research Findings and Implications

  • Sulfonamide Role : Methanesulfonyl’s electron-withdrawing nature may enhance metabolic stability over styrenesulfonyl or unsubstituted sulfonamides .
  • Pyridazine Advantage : Pyridazine’s dual nitrogen atoms likely offer superior hydrogen-bonding interactions compared to pyrimidine or pyridine in analogs like BK10140 or compounds .

Biological Activity

1-Methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide is C16H22N4O2S. It features a piperidine core substituted with a methanesulfonyl group and a pyridazine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H22N4O2S
Molecular Weight350.44 g/mol
IUPAC Name1-methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various cellular pathways. Research indicates that it may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells by upregulating pro-apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic factors .

Pharmacological Effects

1-Methanesulfonyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide has been investigated for several pharmacological activities:

Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity, particularly against hematological malignancies. It has shown effectiveness in reducing the viability of myeloma and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties
The compound also displays anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is crucial for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that the compound significantly inhibited cell growth and induced apoptosis in these cells .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that the compound interacts favorably with key proteins involved in tumor progression. These findings suggest potential pathways through which the compound exerts its antitumor effects .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.